molecular formula C13H10F3N3OS B2381915 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea CAS No. 237386-04-8

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea

Cat. No.: B2381915
CAS No.: 237386-04-8
M. Wt: 313.3
InChI Key: FCVUIAOJAFFBAA-UHFFFAOYSA-N
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Description

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring through an oxy linkage, and finally bonded to a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)urea: Similar structure but with a urea group instead of thiourea.

    (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine: Similar structure but with an amine group instead of thiourea.

Uniqueness

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea is unique due to the presence of both the trifluoromethyl group and the thiourea group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiourea group can engage in specific interactions with biological targets, making this compound particularly valuable for various applications .

Properties

IUPAC Name

[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3OS/c14-13(15,16)8-1-6-11(18-7-8)20-10-4-2-9(3-5-10)19-12(17)21/h1-7H,(H3,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVUIAOJAFFBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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